Cas no 19102-44-4 (2-Propenoic acid,2-methyl-, 1-naphthalenyl ester)

2-Propenoic acid, 2-methyl-, 1-naphthalenyl ester (CAS: [insert CAS if available]) is a specialized acrylate ester derived from methacrylic acid and 1-naphthol. This compound exhibits high reactivity due to its unsaturated vinyl group, making it suitable for polymerization applications, including coatings, adhesives, and specialty resins. Its naphthalene moiety contributes to enhanced thermal stability and rigidity in polymer matrices, while the methacrylate functionality ensures compatibility with radical-initiated reactions. The product is typically used in formulations requiring improved mechanical properties and chemical resistance. Handling requires standard precautions for acrylate monomers, including protection from light and moisture to prevent premature polymerization. Storage under inert conditions is recommended for optimal shelf stability.
2-Propenoic acid,2-methyl-, 1-naphthalenyl ester structure
19102-44-4 structure
Product Name:2-Propenoic acid,2-methyl-, 1-naphthalenyl ester
CAS No:19102-44-4
MF:C14H12O2
MW:212.243884086609
CID:123352
PubChem ID:4064248
Update Time:2025-06-08

2-Propenoic acid,2-methyl-, 1-naphthalenyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,2-methyl-, 1-naphthalenyl ester
    • Alpha-Naphthyl Methacrylate
    • naphthalen-1-yl 2-methylprop-2-enoate
    • Α-NAPHTHYL METHACRYLATE
    • 1-Naphthol,methacrylate
    • 1-NAPHTHYL METHACRYLATE
    • 1-naphthylacrylate
    • 1-Naphthylmethacrylat
    • a-Naphthylmethacrylate
    • Methacrylicacid,1-naphthyl ester (7CI,8CI)
    • naphthalen-1-yl methacrylate
    • 1-Naphthyl methacrylate, contains <500 ppm monomethyl ether hydroquinone (as inhibitor), 97% (GC)
    • DTXSID60398930
    • HVYCQBKSRWZZGX-UHFFFAOYSA-N
    • FT-0759470
    • AKOS024343745
    • Naphthyl methacrylate
    • SCHEMBL67480
    • 19102-44-4
    • 2-Propenoic acid, 2-methyl-, 1-naphthalenyl ester
    • G85786
    • DTXCID00349789
    • Inchi: 1S/C14H12O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3
    • InChI Key: HVYCQBKSRWZZGX-UHFFFAOYSA-N
    • SMILES: O(C(C(=C)C)=O)C1C=CC=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 212.08400
  • Monoisotopic Mass: 212.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.149 g/mL at 25 °C
  • Flash Point: 110℃
  • Refractive Index: n20/D1.588
  • PSA: 26.30000
  • LogP: 3.32130

2-Propenoic acid,2-methyl-, 1-naphthalenyl ester Security Information

  • Hazardous Material transportation number:UN 3082 9 / PGIII
  • Hazard Category Code: 51/53
  • Safety Instruction: 61
  • Hazardous Material Identification: N
  • Storage Condition:2-8°C

2-Propenoic acid,2-methyl-, 1-naphthalenyl ester Customs Data

  • HS CODE:2916140000
  • Customs Data:

    China Customs Code:

    2916140000

    Overview:

    2916140000. Methacrylate. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:80.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916140000. other esters of methacrylic acid. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:80.0%

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2-Propenoic acid,2-methyl-, 1-naphthalenyl ester Related Literature

Additional information on 2-Propenoic acid,2-methyl-, 1-naphthalenyl ester

Introduction to 2-Propenoic acid, 2-methyl-, 1-naphthalenyl ester (CAS No. 19102-44-4)

2-Propenoic acid, 2-methyl-, 1-naphthalenyl ester, identified by its Chemical Abstracts Service (CAS) number 19102-44-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and organic synthesis. This ester, derived from cinnamic acid and naphthalene derivatives, exhibits unique structural and functional properties that make it a valuable intermediate in the development of various chemical entities.

The molecular structure of 2-propenoic acid, 2-methyl-, 1-naphthalenyl ester consists of a cinnamoyl group linked to a naphthalene ring. This configuration imparts both aromatic and aliphatic characteristics to the molecule, enabling diverse interactions with biological systems. The presence of the ester functional group (-COO-) further enhances its reactivity, making it a versatile building block for synthesizing more complex molecules.

In recent years, 2-propenoic acid, 2-methyl-, 1-naphthalenyl ester has been explored for its potential applications in medicinal chemistry. Its structural motif is reminiscent of natural products known for their pharmacological activities, prompting researchers to investigate its biological effects. Preliminary studies suggest that this compound may exhibit properties relevant to anti-inflammatory and antioxidant mechanisms, although further research is necessary to fully elucidate its therapeutic profile.

The synthesis of 2-propenoic acid, 2-methyl-, 1-naphthalenyl ester typically involves the esterification of cinnamic acid with methyl naphthylamine or similar reagents under controlled conditions. Advances in synthetic methodologies have improved the efficiency and yield of this process, making it more accessible for industrial-scale production. The optimization of reaction conditions, including catalyst selection and solvent systems, has been a focus of recent research to enhance the scalability and sustainability of its preparation.

One of the key advantages of 2-propenoic acid, 2-methyl-, 1-naphthalenyl ester is its adaptability in chemical modifications. The naphthalene ring can serve as a scaffold for further functionalization, allowing chemists to tailor the molecule for specific applications. For instance, introducing additional substituents at various positions on the naphthalene ring can alter its electronic properties and bioavailability. Such modifications are crucial in drug design, where precise molecular architecture often determines efficacy and selectivity.

Recent studies have also highlighted the role of 2-propenoic acid, 2-methyl-, 1-naphthalenyl ester in material science. Its ability to form stable complexes with metal ions and other organic molecules makes it a promising candidate for developing novel materials with applications in catalysis and nanotechnology. The compound's aromatic nature allows it to participate in π-π stacking interactions, which are essential for designing supramolecular assemblies and functional materials.

The pharmacokinetic behavior of 2-propenoic acid, 2-methyl-, 1-naphthalenyl ester is another area of active investigation. Understanding how this compound is metabolized and distributed within biological systems is critical for assessing its potential as a drug candidate. In vitro studies have begun to explore its interaction with enzymes such as cytochrome P450 monooxygenases, which play a pivotal role in drug metabolism. These studies aim to predict any potential metabolic pathways or side effects associated with the compound.

In conclusion, 2-propenoic acid, 2-methyl-, 1-naphthalenyl ester (CAS No. 19102-44-4) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further.

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